Caloxin 3A1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

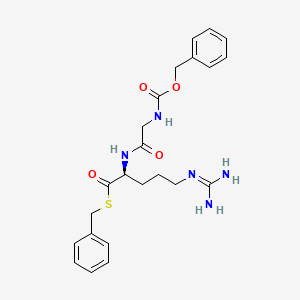

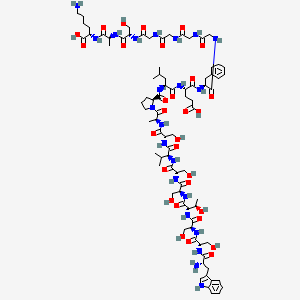

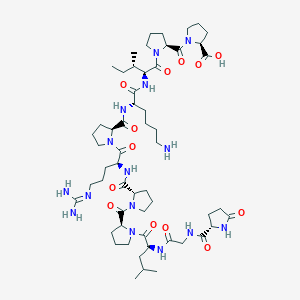

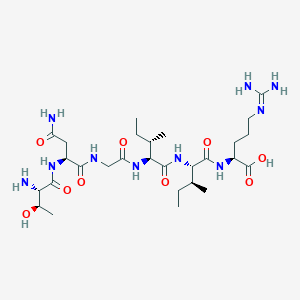

Caloxin 3A1 is a peptide belonging to the class of compounds known as caloxins, which are selective extracellular plasma membrane calcium pump inhibitors. These compounds are designed to inhibit the plasma membrane calcium pumps, which play a crucial role in maintaining calcium homeostasis within cells. This compound specifically inhibits plasma membrane calcium pumps but does not affect the sarcoplasmic reticulum calcium pump .

Métodos De Preparación

Caloxin 3A1 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The sequence of this compound is WSSTSSVSAPLEFGGGGSAK . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography to achieve a purity of greater than 95% .

Análisis De Reacciones Químicas

Caloxin 3A1 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not participate in typical organic reactions such as oxidation, reduction, or substitution. The major products formed from these reactions are the peptide itself and its constituent amino acids .

Aplicaciones Científicas De Investigación

Caloxin 3A1 has several scientific research applications, particularly in the fields of physiology and pharmacology. It is used to study the role of plasma membrane calcium pumps in various cellular processes, including calcium homeostasis and signaling . By inhibiting these pumps, researchers can investigate the physiological and pathological roles of calcium in cells.

Mecanismo De Acción

Caloxin 3A1 exerts its effects by binding to an extracellular domain of the plasma membrane calcium pump, thereby inhibiting its activity. This inhibition prevents the extrusion of calcium from the cell, leading to an increase in intracellular calcium levels. The elevated calcium levels can affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression . The specific molecular target of this compound is the plasma membrane calcium pump, and its mechanism of action involves the modulation of the pump’s conformational changes during its reaction cycle .

Comparación Con Compuestos Similares

Caloxin 3A1 is part of a family of caloxins, which includes other compounds such as Caloxin 1c2 and Caloxin 2a1. These compounds also inhibit plasma membrane calcium pumps but differ in their selectivity and affinity for different pump isoforms. For example, Caloxin 1c2 has a higher affinity for plasma membrane calcium pump isoform 4 compared to this compound . Caloxin 2a1, on the other hand, is selective for plasma membrane calcium pump isoform 1b . The uniqueness of this compound lies in its specific inhibition of plasma membrane calcium pumps without affecting the sarcoplasmic reticulum calcium pump .

Propiedades

Fórmula molecular |

C83H126N22O30 |

|---|---|

Peso molecular |

1912.0 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C83H126N22O30/c1-40(2)26-52(72(123)94-50(22-23-65(117)118)71(122)96-53(27-45-16-9-8-10-17-45)70(121)90-32-63(115)88-30-61(113)87-31-62(114)89-33-64(116)93-54(34-106)73(124)91-42(5)68(119)95-51(83(134)135)20-13-14-24-84)97-79(130)60-21-15-25-105(60)82(133)43(6)92-74(125)55(35-107)101-80(131)66(41(3)4)103-77(128)58(38-110)99-76(127)57(37-109)102-81(132)67(44(7)112)104-78(129)59(39-111)100-75(126)56(36-108)98-69(120)48(85)28-46-29-86-49-19-12-11-18-47(46)49/h8-12,16-19,29,40-44,48,50-60,66-67,86,106-112H,13-15,20-28,30-39,84-85H2,1-7H3,(H,87,113)(H,88,115)(H,89,114)(H,90,121)(H,91,124)(H,92,125)(H,93,116)(H,94,123)(H,95,119)(H,96,122)(H,97,130)(H,98,120)(H,99,127)(H,100,126)(H,101,131)(H,102,132)(H,103,128)(H,104,129)(H,117,118)(H,134,135)/t42-,43-,44+,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |

Clave InChI |

YMDXWGGZDKWKKE-FRGBPFQSSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)

![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)